N-(Cyclohexylmethyl)-2,2-dimethylthietan-3-amine
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Overview
Description
N-(Cyclohexylmethyl)-2,2-dimethylthietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and two methyl groups attached to the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-2,2-dimethylthietan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 2,2-dimethylthietan-3-one under appropriate conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the amine on the carbonyl group of the thietane. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would involve purification steps like distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thietane ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Substituted thietane derivatives with various functional groups.
Scientific Research Applications
N-(Cyclohexylmethyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethyl)-2,2-dimethylthietan-3-amine: Unique due to the presence of both cyclohexylmethyl and dimethylthietane groups.
Cyclohexylamine: Lacks the thietane ring and has different chemical properties.
N-Cyclohexyl methylone: A substituted cathinone with stimulant effects, structurally different but shares the cyclohexyl group.
Uniqueness
N-(Cyclohexylmethyl)-2,2
Properties
Molecular Formula |
C12H23NS |
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Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-12(2)11(9-14-12)13-8-10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
SYMLYJWSIMDUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2CCCCC2)C |
Origin of Product |
United States |
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